Bromocresol Blue Sodium Salt

Catalog No.
S1898881
CAS No.
62625-32-5
M.F
C21H13Br4NaO5S
M. Wt
720 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol Blue Sodium Salt

CAS Number

62625-32-5

Product Name

Bromocresol Blue Sodium Salt

IUPAC Name

sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate

Molecular Formula

C21H13Br4NaO5S

Molecular Weight

720 g/mol

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-;

InChI Key

PZBRPDUUWGYUTE-VSORCOHTSA-M

SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]

BCBS is a salt formed by the organic compound bromocresol blue and sodium. Bromocresol blue itself is a sulfonaphthalein dye, a class known for its pH-indicating properties []. BCBS is water-soluble and appears as a green or blue powder []. Its significance lies in its ability to change color based on the acidity (pH) of its surrounding environment, making it a valuable tool for researchers for various applications [].


Molecular Structure Analysis

The BCBS molecule is complex, featuring a central benzene ring with several substituents. Key features include:

  • Four bromine atoms (Br) attached to the benzene ring, contributing to the molecule's overall size and weight [].
  • A sulfonate group (SO3Na) that makes the molecule water-soluble [].
  • A hydroxyl group (OH) and a methyl group (CH3) responsible for the pH-sensitive color change [].

The specific arrangement of these groups determines the molecule's shape and its interaction with light at different pH levels [].


Chemical Reactions Analysis

The most relevant chemical reaction for BCBS is its acid-base reaction, where it acts as a pH indicator. Here's the simplified equation:

HIn (yellow) + H+ (aq) <=> In- (blue) (aq) + H2O (l) []

At acidic pH (high H+ concentration), BCBS exists in its protonated form (HIn), appearing yellow. In basic solutions (low H+ concentration), it loses a proton and becomes negatively charged (In-), resulting in a blue color [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C21H13Br4NaO5S []
  • Molar Mass: 669.01 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (>100 g/L) []
  • Stability: Stable under normal storage conditions []

The pH-dependent color change of BCBS arises from the alteration of its electronic structure upon protonation/deprotonation. The specific groups (hydroxyl and methyl) influence the distribution of electrons within the molecule. In acidic environments, the protonated form (HIn) absorbs different wavelengths of light compared to the deprotonated form (In-) in basic environments, leading to the observed color shift [].

  • Skin and Eye Contact: May cause irritation. Wear gloves and safety glasses when handling [].
  • Inhalation: Avoid inhaling dust. Use proper ventilation [].
  • Disposal: Dispose of according to local regulations for laboratory waste [].

Case Studies

BCBS finds application in various scientific research areas:

  • Acid-Base Titrations: BCBS is a common indicator in titrations, visually signaling the endpoint when the solution reaches the desired pH [].
  • Agarose Gel Electrophoresis: BCBS serves as a tracking dye to monitor the movement of DNA samples during gel electrophoresis [].
  • Cell Culture Media pH Monitoring: BCBS can be incorporated into cell culture media to monitor the pH and ensure optimal conditions for cell growth [].

Dates

Modify: 2023-08-16

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